3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
CAS No.: 1429893-29-7
Cat. No.: VC4272113
Molecular Formula: C13H12BrFN2O
Molecular Weight: 311.154
* For research use only. Not for human or veterinary use.
![3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine - 1429893-29-7](/images/structure/VC4272113.png)
Specification
CAS No. | 1429893-29-7 |
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Molecular Formula | C13H12BrFN2O |
Molecular Weight | 311.154 |
IUPAC Name | 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
Standard InChI | InChI=1S/C13H12BrFN2O/c1-8-6-7-18-13-11(14)12(16-17(8)13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3 |
Standard InChI Key | LPAPKUWZISFINJ-UHFFFAOYSA-N |
SMILES | CC1CCOC2=C(C(=NN12)C3=CC=C(C=C3)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine, reflects its intricate structure. It features a bicyclic system combining pyrazole and 1,3-oxazine rings, with substituents at key positions:
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Bromine at position 3, enabling nucleophilic substitution.
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4-Fluorophenyl at position 2, contributing to electronic modulation.
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Methyl at position 7, influencing stereoelectronic properties .
The molecular formula is C₁₄H₁₄BrFN₂O, with a molecular weight of 325.18 g/mol . The stereochemistry at positions 5 and 7 (e.g., 5S,7R or 5R,7R) significantly affects its biological and chemical behavior, as demonstrated in related isomers .
Table 1: Key Molecular Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multicomponent reactions and cyclization strategies. A common route includes:
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Formation of the Pyrazole Core: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Oxazine Ring Closure: Acid- or base-catalyzed cyclization with diols or epoxides.
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Functionalization: Bromination at position 3 using N-bromosuccinimide (NBS) and introduction of the 4-fluorophenyl group via Suzuki coupling .
Stereochemical control is achieved using chiral catalysts or resolving agents, as seen in the synthesis of the (5R,7R)-stereoisomer .
Industrial Scalability
Industrial production emphasizes continuous flow reactors and automated purification systems to enhance yield and purity. For example, Aladdin Scientific offers the compound at $466.90 per unit, indicating established large-scale synthesis protocols .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at position 3 undergoes SN2 reactions with amines, thiols, and alkoxides, yielding derivatives with modified biological activity. For instance, substitution with piperazine enhances solubility .
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide or KMnO₄ generates sulfoxide or ketone derivatives.
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Reduction: Sodium borohydride reduces the oxazine ring’s double bond, altering conformational flexibility .
Table 2: Common Reactions and Products
Reaction Type | Reagents | Major Products |
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Nucleophilic Substitution | Piperazine, K₂CO₃ | 3-Amino-substituted derivative |
Oxidation | H₂O₂ | Oxazine sulfoxide |
Reduction | NaBH₄ | Dihydrooxazine |
Scientific and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its fluorophenyl group enhances membrane permeability, a critical factor in drug design .
Materials Science
Incorporated into fluorescent polymers, it exhibits tunable emission spectra due to the bromine-heavy atom effect .
Comparative Analysis with Stereoisomers
The (5R,7R)-stereoisomer (CAS 1429893-32-2) shares the same molecular formula but differs in diastereomeric interactions, leading to distinct pharmacokinetic profiles. For example, the (5S,7R) configuration shows higher affinity for cytochrome P450 enzymes .
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric methods.
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Biological Screening: Evaluating anticancer and antiviral activity.
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Polymer Chemistry: Designing stimuli-responsive materials.
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